{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride

Drug Design ADME Lipophilicity

The compound {[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride (CAS freebase 1131740-04-9, HCl salt 2731014-19-8) is a secondary N-methylbenzylamine derivative characterized by the simultaneous presence of a 3-chloro and a 4-trifluoromethyl substituent on the phenyl ring. Unlike the more common primary benzylamine or unsubstituted N-methylbenzylamine building blocks, this precise substitution pattern is often required in medicinal chemistry programs aiming to fine-tune lipophilicity, modulate amine basicity, and exploit the 3-chloro handle for downstream functionalization via cross-coupling.

Molecular Formula C9H10Cl2F3N
Molecular Weight 260.08 g/mol
Cat. No. B13591002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride
Molecular FormulaC9H10Cl2F3N
Molecular Weight260.08 g/mol
Structural Identifiers
SMILESCNCC1=CC(=C(C=C1)C(F)(F)F)Cl.Cl
InChIInChI=1S/C9H9ClF3N.ClH/c1-14-5-6-2-3-7(8(10)4-6)9(11,12)13;/h2-4,14H,5H2,1H3;1H
InChIKeyWOHLBNGWWDIFPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is {[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride and Why Its Procurement Demands Precision


The compound {[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride (CAS freebase 1131740-04-9, HCl salt 2731014-19-8) is a secondary N-methylbenzylamine derivative characterized by the simultaneous presence of a 3-chloro and a 4-trifluoromethyl substituent on the phenyl ring . Unlike the more common primary benzylamine or unsubstituted N-methylbenzylamine building blocks, this precise substitution pattern is often required in medicinal chemistry programs aiming to fine-tune lipophilicity, modulate amine basicity, and exploit the 3-chloro handle for downstream functionalization via cross-coupling [1]. The hydrochloride salt form is preferred over the free base for improved solid-state handling, long-term storage stability, and easier formulation into aqueous reaction media.

Why N-Methylbenzylamine or Primary Benzylamine Analogs Cannot Replace {[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride


Replacing this compound with a generic N-methylbenzylamine or the des-methyl primary amine analog (3-Chloro-4-(trifluoromethyl)benzylamine, CAS 361393-93-3) introduces significant and quantifiable changes in key molecular properties that directly impact synthetic utility and biological probe design. N-Methylation of the benzylamine nitrogen reduces the hydrogen-bond donor count from 2 to 1, increases logP by approximately 0.5–0.8 units, and lowers the pKa of the conjugate acid by roughly 1.0–1.2 units relative to the primary amine [1]. Conversely, omission of the 3-chloro substituent altogether removes a critical synthetic handle for Pd-catalyzed cross-coupling, severely limiting the compound's utility as a diversifiable scaffold [2]. These are not marginal differences; they dictate whether the molecule will engage a target binding pocket, permeate a cell membrane, or survive a multi-step synthetic sequence.

Quantitative Evidence: How {[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride Differentiates from Closest Analogs


Enhanced Lipophilicity (LogP / LogD7.4) Versus the Primary Amine Analog

The N-methyl group on the target compound increases lipophilicity compared to its primary amine counterpart, 3-Chloro-4-(trifluoromethyl)benzylamine. This is a well-documented class effect: N-methylation of a primary amine reduces solvation energy and increases logP, improving membrane permeability [1]. The primary amine exhibits a predicted logP of 2.58 and a logD7.4 of 0.67, indicating moderate lipophilicity [2]. Based on established structure-property relationships, the N-methyl derivative is expected to display a logP of approximately 3.1–3.3 and a logD7.4 of roughly 1.1–1.3, representing a ~0.5–0.8 unit increase that is meaningful for optimizing blood-brain barrier penetration or reducing renal clearance.

Drug Design ADME Lipophilicity

Reduced Basicity (pKa) Relative to the Primary Amine Analog

N-Methyl substitution lowers the pKa of the conjugate acid by approximately 0.8–1.2 units relative to the primary amine [1]. The comparator primary amine (3-Chloro-4-(trifluoromethyl)benzylamine) has a predicted pKa of 8.31 . The target N-methyl secondary amine is therefore expected to have a pKa of approximately 7.1–7.5. This reduced basicity decreases the fraction of positively charged species at physiological pH (7.4), which can reduce phospholipidosis risk and improve intracellular target engagement.

Medicinal Chemistry Amine Basicity pKa

Hydrochloride Salt Form: Solid-State Handling and Aqueous Solubility Advantage Over the Free Base

The free base of this compound ({[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine) is an oil at ambient temperature, which poses challenges for accurate weighing, long-term storage, and purity retention. The hydrochloride salt (CAS 2731014-19-8) converts the material to a crystalline solid, significantly improving handling characteristics . While the primary amine analog is commercially available as a liquid (97–98% purity) with limited water solubility [1], the HCl salt form of the target compound offers a distinct procurement advantage for laboratories requiring precise stoichiometric control in parallel synthesis or scale-up operations.

Salt Selection Formulation Solubility

Retained Aryl Chloride as a Synthetic Diversification Handle Versus Non-Chlorinated N-Methylbenzylamine Analogs

Non-chlorinated N-methylbenzylamine analogs (e.g., N-methyl-4-(trifluoromethyl)benzylamine, CAS 90390-07-1) lack the aryl chloride necessary for late-stage Pd-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings [1]. The target compound retains a 3-chloro substituent that is sufficiently activated by the electron-withdrawing 4-CF3 group to participate in oxidative addition with Pd(0) catalysts. This enables the compound to serve not merely as a terminal pharmacophore but as a diversifiable intermediate, directly reducing the step count in analog synthesis by one to two steps compared to using a non-halogenated benzylamine.

Synthetic Chemistry Cross-Coupling Building Block

Positional Isomer Differentiation: 3-Chloro-4-CF3 vs. 4-Chloro-3-CF3 Substitution Pattern

The positional isomer 4-Chloro-3-(trifluoromethyl)-N-methylbenzylamine (CAS 90390-42-4) swaps the positions of the Cl and CF3 groups. This alters the electronic and steric environment of the molecule. With the 3-Cl,4-CF3 arrangement of the target compound, the CF3 group exerts a stronger electron-withdrawing effect on the benzylic amine, lowering the pKa further than the 4-Cl,3-CF3 isomer [1]. Furthermore, the 3-Cl position is sterically less hindered than the 4-Cl, which can improve reactivity in cross-coupling. While direct experimental pKa data for both isomers are not publicly available, the Hammett σ constants (σmeta for CF3 = 0.43; σpara for Cl = 0.23) predict that the 3-Cl,4-CF3 pattern results in a more electron-deficient ring, which may enhance metabolic stability of the benzylic position .

Structure-Activity Relationship Electronic Effects Isomer Selection

Optimal Procurement Scenarios for {[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride


Medicinal Chemistry: CNS-Penetrant Lead Optimization Requiring Fine-Tuned Amine Basicity

When designing CNS-targeted small molecules, the pKa of the basic amine is a critical determinant of brain penetration and receptor binding. The target compound, with a predicted pKa of ~7.1–7.5, sits in the optimal range for reducing P-glycoprotein efflux while maintaining adequate solubility. Its N-methyl group eliminates a hydrogen-bond donor, further enhancing passive permeability as indicated by the increased logD7.4 (+0.4 to +0.6 units over the primary amine analog) [1][2]. Procurement of the HCl salt ensures accurate weighing for parallel medicinal chemistry libraries.

Synthetic Methodology: Late-Stage Diversification via Pd-Catalyzed Cross-Coupling

The retained 3-chloro substituent, activated by the para-CF3 group, enables this building block to be used directly in Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings without requiring pre-functionalization [3]. This eliminates one to two synthetic steps compared to using a non-halogenated N-methylbenzylamine, reducing overall synthesis time and cost. The unique 3-Cl,4-CF3 substitution pattern ensures selective oxidative addition of Pd(0) at the aryl chloride, leaving other potentially reactive sites untouched.

Pharmaceutical Intermediate for CETP or MAO-B Inhibitor Scaffolds

Benzylamine derivatives with trifluoromethyl and halogen substituents have been disclosed as cholesterol ester-transfer protein (CETP) inhibitors and monoamine oxidase B (MAO-B) inhibitors in patent literature [4][5]. The specific 3-Cl,4-CF3,N-methyl substitution array on the target compound matches the substitution preferences identified in structure-activity relationship (SAR) studies for these target classes. The HCl salt form facilitates direct use in aqueous amide coupling or reductive amination reactions commonly employed in the construction of these pharmacophores.

Physicochemical Probe Design: Isolating the Contribution of Amine Basicity in SAR Studies

When conducting systematic SAR around a benzylamine pharmacophore, the target compound serves as a precise probe to investigate the effect of reducing amine basicity while simultaneously increasing lipophilicity. Comparing this compound head-to-head with its primary amine analog (ΔpKa ≈ –1.0, ΔlogD ≈ +0.5) allows medicinal chemists to deconvolute the contributions of basicity versus lipophilicity to target binding and ADME properties [1][2]. The HCl salt's solid form ensures the probe compound can be weighed with the precision required for quantitative biochemical assays.

Quote Request

Request a Quote for {[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.